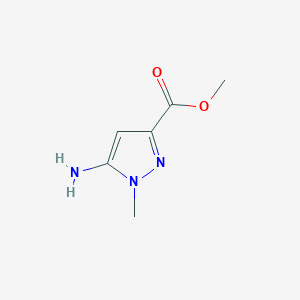

methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIXVASZWOGVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536895 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92406-53-6 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a derivative of aminopyrazole. Aminopyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field. .

Biological Activity

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (hereafter referred to as M5A) is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

M5A has a molecular formula of C6H10N4O2 and a molecular weight of approximately 170.17 g/mol. The compound features a five-membered pyrazole ring with an amino group and a carboxylate moiety, contributing to its unique chemical properties and biological activities.

Synthesis Methods:

M5A can be synthesized through various methods, including:

- Hydrogenation Reactions: Utilizing palladium on carbon (Pd/C) under hydrogen gas conditions .

- Condensation Reactions: Combining appropriate precursors in methanol with catalytic agents .

Biological Activity

M5A exhibits a range of biological activities that make it a candidate for drug development:

Anticancer Activity

Research indicates that M5A and its derivatives possess significant anticancer properties. For instance, compounds structurally related to M5A have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells .

Key Findings:

- Caspase Activation: M5A derivatives enhance caspase-3 activity, indicating potential apoptosis-inducing effects in cancer cells .

- Cell Cycle Arrest: Some derivatives cause cell cycle arrest at the G2/M phase, inhibiting tumor growth .

Antimicrobial Properties

M5A has shown promising activity against both Gram-positive and Gram-negative bacteria. It has been reported to inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, making it a candidate for treating bacterial infections .

Anti-inflammatory Effects

Compounds related to M5A exhibit anti-inflammatory properties by potentially inhibiting cyclooxygenase enzymes involved in pain pathways. This suggests that M5A may serve as an analgesic agent .

The mechanisms underlying the biological activity of M5A involve interactions with specific molecular targets:

- Enzyme Inhibition: M5A may inhibit enzymes critical for microbial growth, contributing to its antimicrobial effects.

- Receptor Interaction: The compound's structure allows it to interact with receptors involved in inflammatory responses, modulating their activity.

Case Studies and Research Findings

Several studies highlight the biological potential of M5A:

- Anticancer Studies:

- Antimicrobial Studies:

Comparative Analysis

| Biological Activity | This compound | Related Compounds |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | Pazopanib, Ruxolitinib |

| Antimicrobial | Effective against MRSA and E. coli | Pyrazole-based antibiotics |

| Anti-inflammatory | Inhibits cyclooxygenase enzymes | Non-steroidal anti-inflammatory drugs (NSAIDs) |

Scientific Research Applications

Chemical Synthesis

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of more complex pyrazole derivatives. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with enhanced properties. The compound can undergo:

- Nucleophilic Substitution: The amino group can react with electrophiles to form substituted pyrazoles.

- Oxidation and Reduction Reactions: These reactions can lead to the formation of pyrazole oxides and hydrazine derivatives, respectively .

Biological Activities

The compound exhibits significant biological activities, making it a candidate for drug development. Some notable activities include:

- Antimicrobial Properties: this compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that derivatives of this compound possess potent antibacterial activity .

- Anticancer Potential: Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells, such as A549 lung cancer cells. Certain derivatives have been reported to induce apoptosis in these cells, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects: Some studies have shown that pyrazole derivatives can reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various conditions:

- Tuberculosis and Diabetes: Derivatives of this compound are being investigated for their efficacy against tuberculosis and diabetes, targeting specific biochemical pathways involved in these diseases .

Agricultural Applications

The compound is also used as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its unique chemical structure allows it to be modified into effective agrochemical agents that can control pests and diseases in crops .

Material Science

In material science, this compound is utilized in the development of functional materials, dyes, and polymers. Its ability to form stable complexes with metals enhances its utility in creating novel materials with specific properties .

Case Studies

Preparation Methods

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Scale | Notes |

|---|---|---|---|---|---|---|

| Multi-step from diethyl pyrazole dicarboxylate | Diethyl 1H-pyrazole-3,5-dicarboxylic acid | Iodomethane, K2CO3, KOH, SOCl2, NH3, TFAA, LiBH4 | Various; 0-85°C, 8-16 h steps | High (not specified) | Industrial scale | Detailed, scalable, multi-step |

| Catalytic hydrogenation | Methyl 5-nitro-1-methyl-pyrazole-3-carboxylate | Pd/C, H2 | Room temp, 4 h | 87% | Lab scale | Simple, efficient, selective |

| Condensation of β-ketonitriles with hydrazines | β-Ketonitriles and hydrazines | - | Heating in toluene or other solvents | Variable | Lab scale | Versatile, allows structural diversity |

| Condensation with ethyl cyanoacetate derivatives | Ethyl (ethoxymethylene) cyanoacetate + hydrazines | - | Heating, reflux | Variable | Lab scale | Enables N-substituted derivatives |

Detailed Research Findings and Notes

- The multi-step method starting from diethyl 1H-pyrazole-3,5-dicarboxylic acid is well-characterized with clear reaction monitoring by TLC and LCMS, enabling high purity product isolation.

- Catalytic hydrogenation is a preferred method for converting nitro precursors to amino compounds with minimal side reactions and high yield, suitable for sensitive functional groups.

- The condensation approach using β-ketonitriles and hydrazines is widely used in academic research for synthesizing various 5-aminopyrazole derivatives, providing flexibility in substituent introduction.

- Functional group transformations such as amidation, acyl chloride formation, and cyano group introduction are critical steps in the multi-step synthesis, requiring careful control of temperature and stoichiometry for optimal yield and purity.

- The use of trifluoroacetic anhydride for cyano group formation and LiBH4 for reduction steps highlights the importance of selective reagents in the synthetic pathway.

Q & A

Q. What are the standard synthetic routes for methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Amination of methyl 5-halo-pyrazole carboxylates : Reacting methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate with ammonia or amines in the presence of a base (e.g., K₂CO₃) yields the amino derivative .

- Reductive amination : Reduction of nitro intermediates (e.g., methyl 5-nitro-1-methyl-1H-pyrazole-3-carboxylate) using catalysts like Pd/C or NaBH₄ can produce the amino group .

- Key Conditions : Optimal yields (>70%) are achieved under inert atmospheres (N₂/Ar), with temperatures between 60–80°C and polar aprotic solvents (DMF, DMSO) .

Q. Table 1: Synthesis Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | NH₃, K₂CO₃, DMF, 70°C, 12h | 75 | ≥98% |

| Reductive Amination | H₂/Pd-C, MeOH, RT, 6h | 68 | 95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The amino group (δ 5.2–5.5 ppm in ¹H NMR) and ester carbonyl (δ 165–170 ppm in ¹³C NMR) are diagnostic .

- IR Spectroscopy : N-H stretching (3350–3450 cm⁻¹) and C=O ester vibrations (1720–1740 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 170.18 (C₇H₁₁N₃O₂) .

Q. What are the common derivatives of this compound, and how are they synthesized?

- Methodological Answer : Derivatives are synthesized via:

- Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in THF to form amides .

- Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the 5-position .

- Ester Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative for further functionalization .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from:

- Structural variability : Minor substituent changes (e.g., electron-withdrawing groups at the 5-position) alter binding affinity .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) impact IC₅₀ values .

- Resolution Strategy :

Perform dose-response assays across multiple cell lines.

Use computational docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., COX-2) .

Validate with in vivo models to confirm selectivity and toxicity .

Q. What strategies optimize the regioselectivity of reactions involving this compound?

- Methodological Answer : Regioselectivity in substitution or coupling reactions is controlled by:

- Steric Effects : Bulky ligands (e.g., XPhos) favor reactions at the less hindered 3-position .

- Electronic Effects : Electron-donating groups (e.g., -NH₂) direct electrophiles to the 5-position via resonance stabilization .

- Catalyst Choice : Pd(OAc)₂ with SPhos ligand improves selectivity in Suzuki-Miyaura couplings .

Q. Table 2: Regioselectivity in Common Reactions

| Reaction Type | Preferred Site | Selectivity Factor | Conditions |

|---|---|---|---|

| Suzuki Coupling | 5-position | 8:1 | Pd(OAc)₂, SPhos, K₂CO₃ |

| Electrophilic Aromatic Substitution | 3-position | 5:1 | HNO₃/H₂SO₄, 0°C |

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- Methodological Answer :

- pH Stability : The ester group hydrolyzes rapidly at pH > 10 (t₁/₂ = 2h at pH 12), requiring neutral buffers (pH 6–8) for biological assays .

- Thermal Stability : Decomposition occurs above 150°C (TGA data), necessitating low-temperature storage (-20°C) for long-term stability .

- Light Sensitivity : UV exposure leads to photodegradation; amber glassware or light-protected environments are recommended .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?

- Methodological Answer : Contradictions arise from:

- Microbial Strain Variability : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to cell wall permeability .

- Derivative Modifications : Addition of lipophilic groups (e.g., -CF₃) enhances membrane penetration, improving MIC values from 128 µg/mL to 16 µg/mL .

- Assay Methodology Differences : Broth microdilution vs. disk diffusion methods yield varying zone-of-inhibition results .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.